molecular formula C8H5NO3 B1590141 3-oxo-3H-pyrrolizine-2-carboxylic acid CAS No. 75413-09-1

3-oxo-3H-pyrrolizine-2-carboxylic acid

Cat. No.: B1590141
CAS No.: 75413-09-1
M. Wt: 163.13 g/mol
InChI Key: NACXWNHAXKEPAX-UHFFFAOYSA-N
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Description

3-oxo-3H-pyrrolizine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3 It is characterized by a pyrrolizine ring system, which is a fused bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3H-pyrrolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of pyrrol-2-ylmethylidene Meldrum’s acid derivatives and 3-(pyrrol-2-yl)propenoic esters via flash vacuum pyrolysis has been reported . This method involves the formation of pyrrol-2-ylmethylideneketene, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

3-oxo-3H-pyrrolizine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and substituted pyrrolizines.

Scientific Research Applications

3-oxo-3H-pyrrolizine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-oxo-3H-pyrrolizine-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizine: A parent compound with a similar bicyclic structure.

    Pyrrolidine: Another nitrogen-containing heterocycle with a five-membered ring.

    Indole: A structurally related compound with a fused bicyclic system containing nitrogen.

Uniqueness

3-oxo-3H-pyrrolizine-2-carboxylic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. Its structure allows for various substitutions and derivatizations, making it a versatile compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

3-oxopyrrolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-7-6(8(11)12)4-5-2-1-3-9(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACXWNHAXKEPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505235
Record name 3-Oxo-3H-pyrrolizine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75413-09-1
Record name 3-Oxo-3H-pyrrolizine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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